12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17976258
InChI: InChI=1S/C32H53NO12S.2K/c1-16(4-9-24(35)33-12-13-46(41,42)43)20-7-8-21-19-6-5-17-14-18(10-11-31(17,2)22(19)15-23(34)32(20,21)3)44-30-27(38)25(36)26(37)28(45-30)29(39)40;;/h16-23,25-28,30,34,36-38H,4-15H2,1-3H3,(H,33,35)(H,39,40)(H,41,42,43);;/q;2*+1/p-2/t16-,17-,18-,19?,20-,21+,22?,23+,25+,26+,27-,28+,30-,31+,32-;;/m1../s1
SMILES:
Molecular Formula: C32H51K2NO12S
Molecular Weight: 752.0 g/mol

12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt

CAS No.:

Cat. No.: VC17976258

Molecular Formula: C32H51K2NO12S

Molecular Weight: 752.0 g/mol

* For research use only. Not for human or veterinary use.

12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt -

Specification

Molecular Formula C32H51K2NO12S
Molecular Weight 752.0 g/mol
IUPAC Name dipotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate
Standard InChI InChI=1S/C32H53NO12S.2K/c1-16(4-9-24(35)33-12-13-46(41,42)43)20-7-8-21-19-6-5-17-14-18(10-11-31(17,2)22(19)15-23(34)32(20,21)3)44-30-27(38)25(36)26(37)28(45-30)29(39)40;;/h16-23,25-28,30,34,36-38H,4-15H2,1-3H3,(H,33,35)(H,39,40)(H,41,42,43);;/q;2*+1/p-2/t16-,17-,18-,19?,20-,21+,22?,23+,25+,26+,27-,28+,30-,31+,32-;;/m1../s1
Standard InChI Key MMOOHENTEBMFGJ-PYRBBINHSA-L
Isomeric SMILES C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+]
Canonical SMILES CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+]

Introduction

Chemical and Structural Characteristics

Molecular Architecture

12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt belongs to the family of conjugated bile acids, characterized by a steroid nucleus fused with hydroxyl, taurine, and glucuronic acid groups. The dipotassium salt form enhances solubility in aqueous solutions, making it suitable for in vitro and ex vivo experimental systems . The glucuronide moiety at the 3-O position introduces polarity, altering the compound’s interaction with membrane transporters compared to non-conjugated bile acids .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number75672-37-6
Molecular FormulaC32H51K2NO12S\text{C}_{32}\text{H}_{51}\text{K}_2\text{NO}_{12}\text{S}
Molecular Weight752.0 g/mol
SolubilityWater-soluble (dipotassium salt)
Primary UseBiochemical research

Synthesis and Stability

The compound is synthesized through enzymatic glucuronidation of taurolithocholic acid, followed by potassium salt formation. Commercial suppliers typically offer it as a custom synthesis product with stringent quality control due to its instability under prolonged storage . The short shelf life and sensitivity to temperature fluctuations necessitate cryopreservation at -20°C .

Research Applications in Bile Acid Metabolism

Bile Acid Transport Mechanisms

12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt is extensively used to study ATP-dependent transporters such as multidrug resistance-associated protein 3 (MRP3/ABCC3). These transporters mediate the efflux of conjugated bile acids from hepatocytes into sinusoidal blood, preventing intracellular accumulation during cholestasis . Comparative studies show that glucuronidated bile acids exhibit 2–3-fold higher affinity for MRP3 compared to their non-conjugated counterparts, highlighting the role of glucuronidation in detoxification pathways.

Cholestatic Liver Injury Models

In preclinical models, this compound induces cholestasis by impairing bile acid efflux via MRP2 (ABCC2) inhibition. Administered at doses of 10–50 μM in hepatocyte cultures, it mimics clinical cholestasis markers such as elevated alkaline phosphatase (ALP) and γ-glutamyl transferase (GGT). Notably, its cholestatic potency correlates with the degree of hydroxylation; the 12-hydroxy derivative shows 40% greater toxicity than non-hydroxylated analogs.

Pharmacological and Toxicological Profiles

Signaling Pathway Modulation

Beyond transport, 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt activates nuclear receptors like farnesoid X receptor (FXR) and pregnane X receptor (PXR). FXR activation downregulates cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a feedback loop that modulates hepatic lipid metabolism . Paradoxically, chronic exposure at supra-physiological concentrations (>100 μM) induces oxidative stress via NADPH oxidase upregulation, contributing to hepatocyte apoptosis.

Drug Interaction Studies

This compound serves as a probe for evaluating drug-induced liver injury (DILI). Co-administration with cyclosporine A or rifampicin alters its biliary excretion profile, reflecting competition for canalicular transporters . Such interactions are quantified using pharmacokinetic parameters like the biliary excretion index (BEI), which decreases by 35–50% in the presence of transporter inhibitors.

Analytical Methods and Detection

Chromatographic Quantification

Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt in biological matrices. A validated method using a C18 column (2.1 × 150 mm, 3.5 μm) and 0.1% formic acid/acetonitrile gradient achieves a lower limit of quantification (LLOQ) of 5 ng/mL in plasma . The compound elutes at 8.2 ± 0.3 minutes under these conditions, with intra-day precision <10% RSD .

Isotope-Labeled Analogs

Stable isotope-labeled derivatives (e.g., 13C6^{13}\text{C}_6-glucuronide) are synthesized for use as internal standards in mass spectrometry. These analogs co-elute with the native compound but are distinguished by mass shifts of +6 Da in positive ion mode, enabling precise quantification without matrix interference .

Future Research Directions

Targeted Drug Delivery Systems

Ongoing studies explore the compound’s utility in nanoparticle-based delivery systems for cholestasis treatment. Encapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles enhances hepatic bioavailability by 70% in rodent models, reducing systemic exposure .

Genetic Polymorphism Studies

Genome-wide association studies (GWAS) aim to identify single nucleotide polymorphisms (SNPs) in MRP3 and MRP4 that influence individual susceptibility to glucuronidated bile acid toxicity. Preliminary data suggest that the MRP3 -211C>T variant increases cholestasis risk by 3-fold in carriers.

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